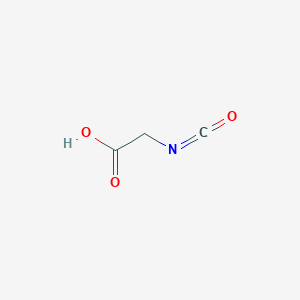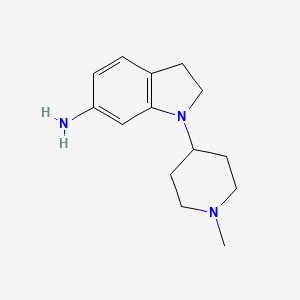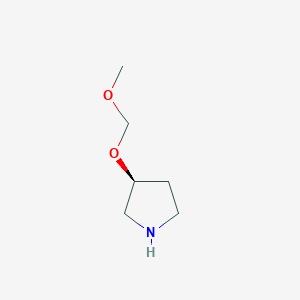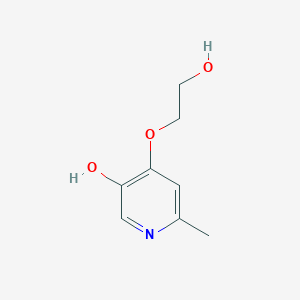
(Bromomethyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C19H17Br2P. It is a quaternary phosphonium salt, commonly used in organic synthesis, particularly in the Wittig reaction to form alkenes. The compound is characterized by its crystalline solid form and is known for its stability and reactivity in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Bromomethyl)triphenylphosphonium bromide can be synthesized through several methods:
Addition Method: This involves the reaction of triphenylphosphine with bromoacetic acid ester under basic conditions to yield the desired product.
Oxidation Method: This method involves the oxidation of bromomethyltriphenylphosphine with benzoyl peroxide to produce this compound.
Industrial Production Methods: Industrial production typically follows the addition method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Bromomethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different phosphonium salts.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Benzoyl peroxide is frequently used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields higher oxidation state phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
(Bromomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (bromomethyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Methyltriphenylphosphonium Bromide: Similar in structure but contains a methyl group instead of a bromomethyl group.
(Chloromethyl)triphenylphosphonium Chloride: Contains a chloromethyl group instead of a bromomethyl group.
(Ethoxycarbonylmethyl)triphenylphosphonium Bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness: (Bromomethyl)triphenylphosphonium bromide is unique due to its specific reactivity in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes. Its stability and ease of handling further enhance its utility in various chemical processes.
Eigenschaften
Molekularformel |
C19H17BrP+ |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
bromomethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17BrP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
InChI-Schlüssel |
FKDAUYUOARWXGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



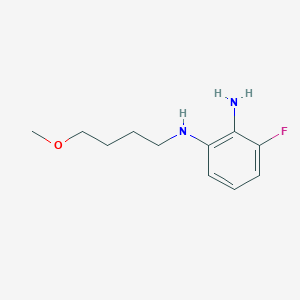
![C-(5-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-3-yl)methylamine](/img/structure/B8426992.png)


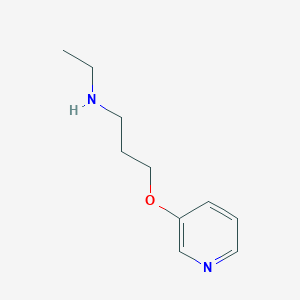
![6,7,8,9-tetrahydro-5H-1,4,10a-triaza-cyclohepta[f]inden-10-ol](/img/structure/B8427034.png)

![2-chloro-6,8-dihydroxy-7-propyl-9H-pyrrolo [2,1-b][1,3]benzoxazin-9-one](/img/structure/B8427053.png)
